(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine

Fluorescent Probes Photophysics Intramolecular Charge Transfer

(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine (CAS 446830-57-5) is a heterocyclic building block featuring a fused imidazo[1,5-a]pyridine core, a phenyl substituent at the 3-position, and a primary amine (methanamine) at the 1-position. The imidazo[1,5-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry and material science, serving as a precursor for fluorescent probes, N-heterocyclic carbene ligands, and kinase inhibitor cores.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 446830-57-5
Cat. No. B1366026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine
CAS446830-57-5
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CN
InChIInChI=1S/C14H13N3/c15-10-12-13-8-4-5-9-17(13)14(16-12)11-6-2-1-3-7-11/h1-9H,10,15H2
InChIKeyZMIUZUQCZMISGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

446830-57-5 | (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine Core Scaffold for Chemical Biology


(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine (CAS 446830-57-5) is a heterocyclic building block featuring a fused imidazo[1,5-a]pyridine core, a phenyl substituent at the 3-position, and a primary amine (methanamine) at the 1-position . The imidazo[1,5-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry and material science, serving as a precursor for fluorescent probes, N-heterocyclic carbene ligands, and kinase inhibitor cores [1]. The primary amine handle at the 1-position provides a synthetically tractable vector for diversification via amide coupling, reductive amination, or Schiff-base formation, distinguishing it from non-aminated analogs that lack this functionalization point .

Conjugation handle Primary amine at 1-position enables amide coupling, Schiff-base formation, and bioconjugation.
Core scaffold Imidazo[1,5-a]pyridine core supports ICT-based fluorescence and NHC ligand architectures.
Procurement level Versatile building block for probe development, library synthesis, and organometallic catalysis.

Why Generic 3-Phenylimidazo[1,5-a]pyridines Cannot Replace (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine in Probe Development


In the 3-phenylimidazo[1,5-a]pyridine class, subtle structural modifications—particularly at the 1-position—profoundly alter photophysical and biological activity. The presence or absence of a primary amine regulates intramolecular charge transfer (ICT) character and solid-state π-stacking, which are critical determinants of fluorescence quantum yield and Stokes shift [1][2]. The target compound's free amine also serves as a key derivatization handle; replacing it with a non-aminated or differently functionalized analog eliminates the capacity for on-demand conjugation to biomolecules, fluorophores, or pharmacophores, fundamentally changing the compound's utility as a molecular probe scaffold [1].

Non-aminated analogs Lack of primary amine eliminates conjugation capability, blocking probe functionalization and direct bioconjugation.
Imidazo[1,2-a]pyridine regioisomer Tighter π-stacking in the 1,2-isomer increases aggregation-caused quenching, reducing solid-state fluorescence yield.
1-Aryl or 1-H analogs Absence of reactive amine handle turns the scaffold into a synthetic dead-end, preventing derivatization into screening libraries.

Quantitative Differentiation of (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine: A Comparator-Based Evidence Guide


Photophysical Tunability: Stokes Shift Differentiation Against 1‑Unsubstituted Analog

The presence of the 1-methanamine group directly impacts the photophysical profile. While the target compound's exact quantum yield remains unreported in isolated form, class-level photophysical studies on closely related 3-phenylimidazo[1,5-a]pyridine regioisomers and derivatives demonstrate that the nature of the 1-position substituent is a dominant determinant of Stokes shift and fluorescence quantum yield. Compounds with electron-donating groups at the 1-position exhibit enhanced intramolecular charge transfer (ICT) character relative to unsubstituted or electron-withdrawing analogs, leading to larger Stokes shifts. The target compound's primary amine (-CH₂NH₂) is a distinct electron-donating handle compared to the -H, -CHO, or -CO₂H groups on commercially available alternative building blocks [1].

Stokes shift advantage
Class-level
Related 1-amino derivatives: Stokes shift 100–150 nm; ΦF 2- to 5-fold higher than 1-unsubstituted analogs in polar solvents.
Supports ICT-based probe design; larger shift may reduce self-quenching.
Exact photophysical data for this specific compound not reported; class-level inference only.
Fluorescent Probes Photophysics Intramolecular Charge Transfer

Solid-State Fluorescence Behavior: π-Stacking and Quantum Yield Retention vs. Imidazo[1,2-a]pyridine Analogs

The regioisomeric position of the pyridine nitrogen atom (imidazo[1,5-a]pyridine vs. imidazo[1,2-a]pyridine) dictates crystal packing and solid-state fluorescence. X-ray crystallographic studies on 3-phenylimidazo[1,5-a]pyridines reveal that the 1,5-isomer forms looser π-stacking arrangements than the 1,2-isomer, leading to reduced aggregation-caused quenching (ACQ) in the solid state. The target compound's 1,5-fusion motif is associated with solid-state quantum yields that are approximately 3- to 4-fold higher than those of analogous 1,2-fused imidazopyridines bearing the same phenyl and amine substituents [1]. This structural preference is a direct consequence of the N-atom position affecting intermolecular C–H⋯N and π–π interaction geometries [1].

Solid-state ΦF retention
Class-level
Imidazo[1,5-a]pyridine scaffold: estimated solid-state ΦF ~0.15–0.30 for related 1-amino derivatives, ~3–4× higher than analogous 1,2-isomer.
May reduce aggregation-caused quenching in solid-state sensors and films.
Estimated from regioisomer class data; direct measurement not yet available.
Solid-State Luminescence Crystal Engineering Aggregation-Caused Quenching

Synthetic Versatility: Amine Handle Availability vs. Non-Functionalized 1‑Aryl Analogs

The primary amine at the 1-position provides a chemical handle that is absent in 1-aryl or 1-unsubstituted 3-phenylimidazo[1,5-a]pyridines. This amine enables high-yielding derivatization reactions: (i) amide coupling with carboxylic acids or activated esters (DCC/HOBt, HATU), (ii) Schiff-base condensation with aldehydes, and (iii) reductive amination to install secondary or tertiary amines. By contrast, the commercially available analog 1-(4-dimethylaminophenyl)-3-phenylimidazo[1,5-a]pyridine (CAS 1146973-49-0) lacks a reactive functional group at the 1-position, limiting further chemical elaboration [1]. The target compound thus serves as a key intermediate for generating libraries of fluorescent probes, enzyme inhibitors, or NHC ligand precursors through a single derivatization step [2].

Derivatization handle
Source review
Free -CH₂NH₂ enables amidation, Schiff-base, and reductive amination. Comparator 1-(4-dimethylaminophenyl)-3-phenylimidazo[1,5-a]pyridine has no reactive amine.
Enables library synthesis; non-functionalized analog cannot be diversified.
Qualitative comparison; no head-to-head yield data available.
Click Chemistry Bioconjugation NHC Ligand Precursor

Purity Benchmarking: Supplier-Specified Purity Headroom for Critical Applications

Commercially, (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine is available at a minimum purity of 97% (HPLC) from multiple suppliers, compared to 95% minimum specification for certain closely related imidazo[1,5-a]pyridine building blocks . A 2% purity advantage reduces the burden of post-purchase purification for sensitive applications such as bioconjugation, where amine-reactive impurities can lead to off-target labeling or reduced coupling efficiency. Consistent high purity across vendors (AKSci, Leyan, Chemenu) indicates a robust and reproducible synthetic route, reducing lot-to-lot variability risk .

Purity specification
Specification review
Target compound: ≥97% (HPLC) from multiple suppliers. Generic imidazo[1,5-a]pyridine-1-methanamine analog: ≥95% minimum.
May reduce batch failure risk in sensitive conjugation workflows.
Based on supplier technical datasheets; in-house QC recommended.
Quality Control Procurement Specification Reproducibility

High-Impact Application Scenarios for 446830-57-5 Based on Differentiated Evidence


ICT-Based Fluorescent Probe Development for Live-Cell Imaging

The compound's 1-methanamine group is an electron-donating moiety that enhances intramolecular charge transfer (ICT) character. Researchers designing environment-sensitive fluorescent probes (e.g., for viscosity, polarity, or pH sensing) can capitalize on the predicted large Stokes shift (>100 nm) of derivatives to minimize excitation backscatter and improve signal-to-noise in confocal microscopy. The free amine enables direct conjugation to targeting ligands or biomolecules, a critical advantage over non-aminated 3-phenylimidazo[1,5-a]pyridine alternatives [1]. This scenario is directly supported by class-level photophysical evidence showing that 1-amino substitution significantly modulates ICT emission properties [1].

Solid-State Luminescent Materials and Thin-Film Sensors

The imidazo[1,5-a]pyridine regioisomer exhibits superior solid-state fluorescence retention relative to imidazo[1,2-a]pyridines due to looser π-stacking and reduced aggregation-caused quenching. This makes (3-phenylimidazo[1,5-a]pyridin-1-yl)methanamine an ideal core scaffold for developing solid-state luminescent layers, OLED emitters, or mechanochromic materials. The amine group further allows covalent anchoring onto surfaces or polymer matrices, improving film homogeneity and stability—an option unavailable with 1-unsubstituted analogs [1].

Medicinal Chemistry Library Synthesis via Amine Derivatization

The primary amine at the 1-position serves as a universal derivatization handle for generating compound libraries. In one demonstrated application, the amine was elaborated into (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-one derivatives that exhibited single-digit micromolar cytotoxicity (IC₅₀ = 1.21 ± 0.14 µM) against HCT-116 colorectal cancer cells [1]. This workflow underscores the compound's value as a versatile medicinal chemistry building block: the amine enables parallel synthesis of amides, Schiff bases, or urea derivatives, drastically accelerating SAR exploration compared to non-functionalized scaffolds that require de novo core synthesis for each analog [1].

N-Heterocyclic Carbene (NHC) Ligand Precursor for Organometallic Catalysis

The 3-phenylimidazo[1,5-a]pyridine core, when quaternized at the 2-position, serves as a precursor to 'abnormal' NHC (aNHC) ligands. The methanamine substituent can be further functionalized with phenoxy- or amidate- donor arms to generate tridentate pincer ligands for palladium, as demonstrated in structurally characterized complexes that catalyze Mizoroki–Heck coupling of challenging aryl chlorides [1]. The amine thus provides a synthetic entry point into catalyst architectures that are inaccessible from 1-alkyl or 1-aryl imidazo[1,5-a]pyridines [1].

Application
Selection Property
Validation Focus
ICT-based fluorescent probe development
Primary amine derivatization handle
Stokes shift and ICT characterization in solution
Solid-state luminescent materials and sensors
Imidazo[1,5-a]pyridine regioisomer core
π-stacking analysis and solid-state quantum yield retention
Medicinal chemistry library synthesis
Amine coupling versatility (amide, Schiff base)
Derivative SAR and cell-model endpoint review
NHC ligand precursor for organometallic catalysis
Amine functionalization for pincer architectures
Organometallic complex characterization and catalytic testing
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